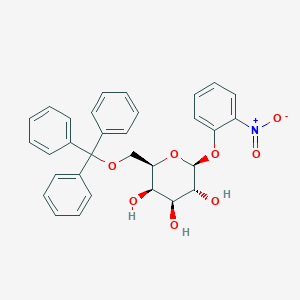

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside and related compounds involves multiple steps, including condensation reactions, saponification, and glycosylation processes catalyzed by agents like mercuric cyanide. For instance, the synthesis process may begin with the condensation of specific precursor molecules followed by the protective step saponification to yield crystalline compounds (Matta, Barlow, 1977).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated through spectroscopic methods, including 1H- and 13C-NMR spectroscopy. This analysis provides insights into the molecular conformations and the spatial arrangement of the atoms within the molecule. Detailed structural analysis might reveal the presence of specific functional groups and their orientations which are crucial for the compound's reactivity and interactions (Abbas, Barlow, Matta, 1981).

Chemical Reactions and Properties

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside undergoes various chemical reactions, including acetal migration during glycosylations and interactions with different reagents to form disaccharide derivatives. These reactions are essential for extending the oligosaccharide chain or modifying the compound for specific applications (Abbas et al., 1981).

Physical Properties Analysis

The physical properties of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for various applications, including its use as a substrate in enzymatic reactions or as an intermediate in chemical syntheses.

Chemical Properties Analysis

Chemically, 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside exhibits properties characteristic of nitrophenyl glycosides, including reactivity towards nucleophiles and enzymes such as β-galactosidase. Its chemical behavior is exploited in synthesizing complex oligosaccharides and studying enzyme specificity and mechanism (Matta, Barlow, 1976).

科学的研究の応用

Photosensitive Protecting Groups in Synthesis

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is a molecule that can be utilized within the broader category of photosensitive protecting groups in synthetic chemistry. Photosensitive protecting groups, such as those based on nitrophenyl derivatives, play a crucial role in the development of light-sensitive systems for controlled chemical reactions. These groups enable selective activation or deactivation of functional groups in complex molecules, allowing for precise synthetic transformations. The application of such groups has shown promise in facilitating the synthesis of complex organic compounds, including those with potential pharmacological activities (Amit, Zehavi, & Patchornik, 1974).

Environmental Fate and Effects

While not directly related to 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside, understanding the environmental fate and effects of related nitrophenyl compounds provides insight into how similar structures might behave in natural ecosystems. For instance, 3-trifluoromethyl-4-nitrophenol (TFM) is extensively studied for its environmental impact, particularly in aquatic environments. Such studies highlight the importance of assessing the ecological footprint of chemical substances, including potential estrogenic activities and effects on aquatic organisms (Hubert, 2003).

Advancements in Pharmacological Agents

The research into conjugates of natural compounds with nitroxyl radicals, including those derived from nitrophenyl, underscores the potential for creating pharmacological agents with enhanced or modified biological activities. These compounds, through the incorporation of nitroxyl radicals, may offer improved therapeutic profiles, including lower toxicity and increased efficacy against various diseases. This area of study exemplifies the innovative approaches to drug development, leveraging the unique properties of nitrophenyl derivatives for medicinal chemistry applications (Grigor’ev, Tkacheva, & Morozov, 2014).

Analytical and Diagnostic Applications

The development of analytical methods, such as chemiluminescent enzyme immunoassays, showcases another application domain for compounds like 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside. These methods leverage the sensitivity of chemiluminescence for the detection of various biomolecules, potentially including derivatives of nitrophenyl. Such techniques are crucial for clinical diagnostics, environmental monitoring, and research, providing tools for sensitive and specific analysis of complex samples (Tsuji, Maeda, & Arakawa, 1989).

Safety And Hazards

The safety data sheet for a similar compound, 2-Nitrophenyl-ß-D-galactopyranoside, suggests that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, clean the mouth with water and seek medical attention .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAEOBOBJPBKG-HBMYTODVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456426 |

Source

|

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

CAS RN |

114102-89-5 |

Source

|

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)